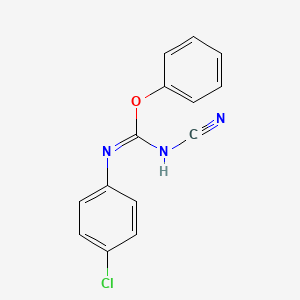
phenyl N'-(4-chlorophenyl)-N-cyanocarbamimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenyl group, a 4-chlorophenyl group, and a cyanocarbamimidate moiety, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate typically involves the reaction of phenyl isocyanate with 4-chlorophenyl cyanamide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound .
Industrial Production Methods
On an industrial scale, the production of phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
化学反应分析
Types of Reactions
Phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocarbamimidate group is replaced by other nucleophiles like amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents such as ethanol or methanol, often with the addition of a catalyst or base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound, each with distinct chemical and physical properties .
科学研究应用
Phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism by which phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
相似化合物的比较
Phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral and antimicrobial activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative properties.
Thiazole derivatives: Display a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, and antitumor effects.
The uniqueness of phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate lies in its specific structural features and the resulting chemical reactivity, which differentiate it from other compounds with similar applications.
属性
CAS 编号 |
883049-31-8 |
|---|---|
分子式 |
C14H10ClN3O |
分子量 |
271.70 g/mol |
IUPAC 名称 |
phenyl N'-(4-chlorophenyl)-N-cyanocarbamimidate |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-8-12(9-7-11)18-14(17-10-16)19-13-4-2-1-3-5-13/h1-9H,(H,17,18) |
InChI 键 |
QZRFYEVRIYMHPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=NC2=CC=C(C=C2)Cl)NC#N |
溶解度 |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


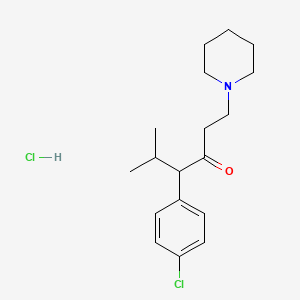
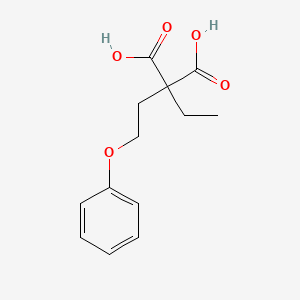
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
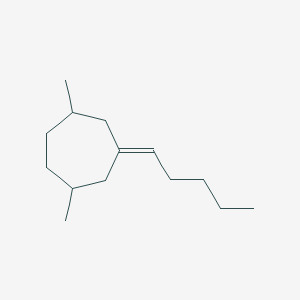
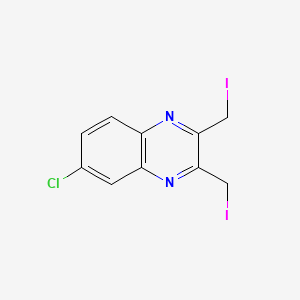
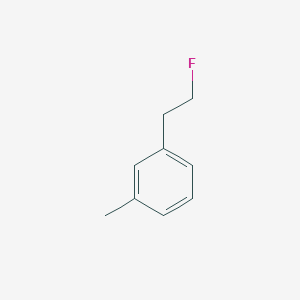
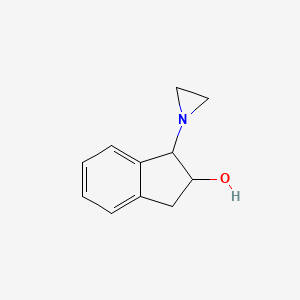

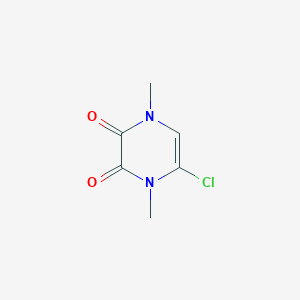
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
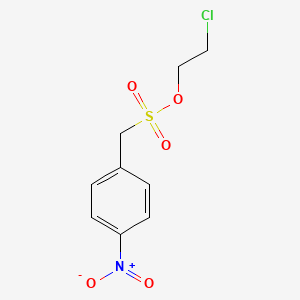
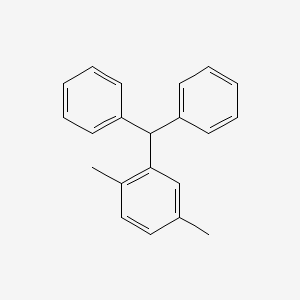
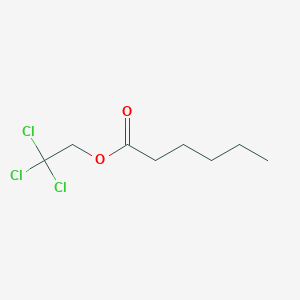
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
